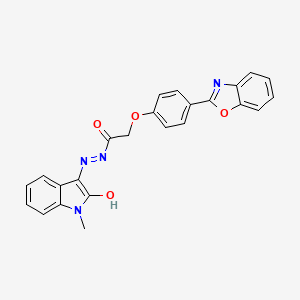
Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines elements of benzoxazole, phenoxy, and indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative.
Attachment of the Phenoxy Group: The benzoxazole derivative is then reacted with a phenol derivative under suitable conditions to form the phenoxy linkage.
Indole Derivative Formation: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Hydrazide Formation: The final step involves the condensation of the indole derivative with hydrazine to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Substitution: The phenoxy and benzoxazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of strong acids or bases and various solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole and indole moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (5-chloro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
- Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
100476-54-8 |
|---|---|
Fórmula molecular |
C24H18N4O4 |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
2-[4-(1,3-benzoxazol-2-yl)phenoxy]-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C24H18N4O4/c1-28-19-8-4-2-6-17(19)22(24(28)30)27-26-21(29)14-31-16-12-10-15(11-13-16)23-25-18-7-3-5-9-20(18)32-23/h2-13,30H,14H2,1H3 |
Clave InChI |
FORZHMZPDRKYDT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




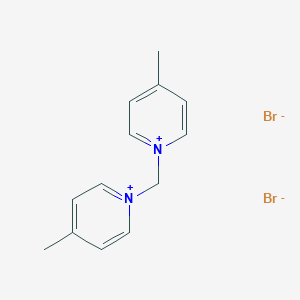
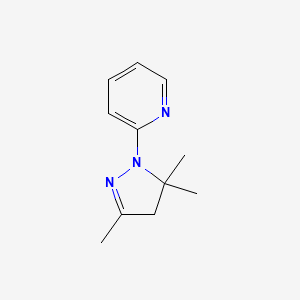
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)

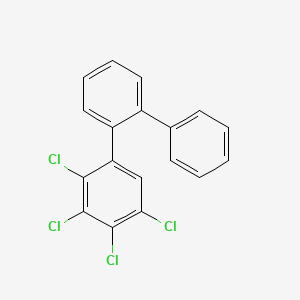
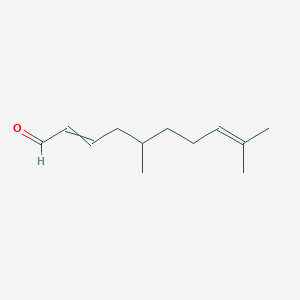
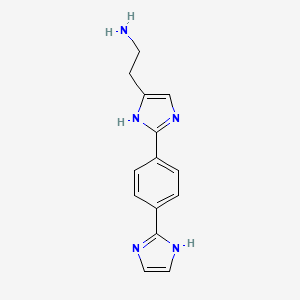
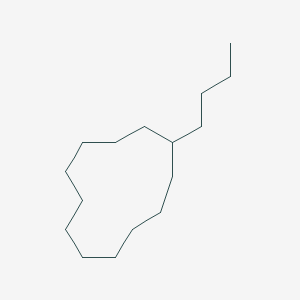
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
